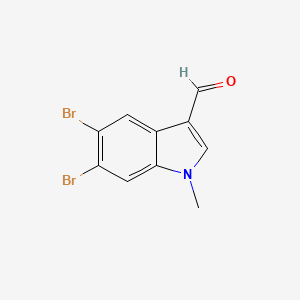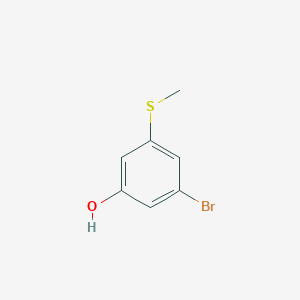
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate is a complex organic compound with the molecular formula C22H20N4O7 This compound is characterized by its intricate structure, which includes a phenoxyphenyl group, a pyridinylmethyl group, and a dinitro substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the nitration of phenol to form 2,4-dinitrophenol, which is then reacted with bromobenzene to yield 2,4-dinitro-5-phenoxyphenyl bromide.
Pyridinylmethylation: The phenoxyphenyl intermediate is then reacted with pyridine-2-carboxaldehyde in the presence of a base to form the pyridinylmethyl derivative.
Amidation: The final step involves the reaction of the pyridinylmethyl derivative with methyl 3-aminopropanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl and pyridinylmethyl groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major products are the corresponding amino derivatives.
Substitution: Substituted phenoxyphenyl derivatives are typically formed.
Applications De Recherche Scientifique
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism by which Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate exerts its effects is complex and involves multiple molecular targets and pathways. The nitro groups are known to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. The phenoxyphenyl and pyridinylmethyl groups may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-((2,4-dinitrophenyl)(pyridin-2-ylmethyl)amino)propanoate
- Methyl 3-((2,4-dinitro-5-methylphenyl)(pyridin-2-ylmethyl)amino)propanoate
- Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-3-ylmethyl)amino)propanoate
Uniqueness
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate is unique due to its specific substitution pattern and the presence of both phenoxyphenyl and pyridinylmethyl groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H20N4O7 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
methyl 3-[2,4-dinitro-5-phenoxy-N-(pyridin-2-ylmethyl)anilino]propanoate |
InChI |
InChI=1S/C22H20N4O7/c1-32-22(27)10-12-24(15-16-7-5-6-11-23-16)18-14-21(33-17-8-3-2-4-9-17)20(26(30)31)13-19(18)25(28)29/h2-9,11,13-14H,10,12,15H2,1H3 |
Clé InChI |
XXGMVWDZHMWMAP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN(CC1=CC=CC=N1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
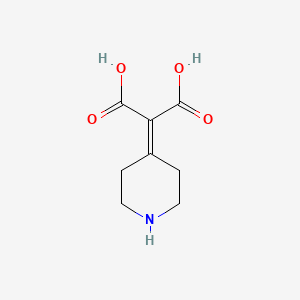
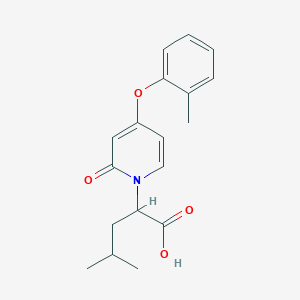

![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)
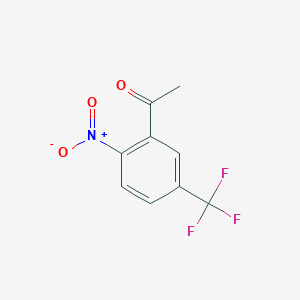

![1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B12100773.png)

![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)
